![molecular formula C11H15BrO B1595048 1-(4-Bromobutoxy)-4-methylbenzene CAS No. 3257-49-6](/img/structure/B1595048.png)
1-(4-Bromobutoxy)-4-methylbenzene
Overview
Description
1-(4-Bromobutoxy)-4-methylbenzene is a synthetic organic compound . Alkoxy-substituted benzenes, such as this compound, are useful precursors in the synthesis of monodisperse aromatic oligomers .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of resorcinol/hydroquinol with 1,3-Dibromobutane in the presence of potassium carbonate . The reaction is stirred at 333K for several hours, after which the solvent is removed and the residue is extracted .Scientific Research Applications
Organic Synthesis
1-(4-Bromobutoxy)-4-methylbenzene: is a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for constructing complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .
Drug Discovery
In the realm of drug discovery, 1-(4-Bromobutoxy)-4-methylbenzene serves as a precursor for the synthesis of potential therapeutic agents. Its bromine atom can be replaced with other pharmacophores, which can lead to the development of novel compounds with antitumor, anti-inflammatory, or antimicrobial properties.
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. Its ability to act as an electron-withdrawing group can be exploited to create materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Perfumery
The bromobutoxy group in 1-(4-Bromobutoxy)-4-methylbenzene can be used to synthesize fragrance compounds. Its transformation into various esters and ethers can lead to the creation of new scents for the perfume industry.
Analytical Chemistry
In analytical chemistry, 1-(4-Bromobutoxy)-4-methylbenzene can be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct spectral properties allow for the calibration of instruments and the validation of analytical methods .
Environmental Science
This compound’s derivatives can be studied for their environmental impact, particularly in the context of biodegradation and toxicity. Research in this field can provide insights into the environmental fate of brominated organic compounds and their potential effects on ecosystems.
Safety and Hazards
properties
IUPAC Name |
1-(4-bromobutoxy)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSNKTYOQGTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186266 | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-4-methylbenzene | |
CAS RN |
3257-49-6 | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003257496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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